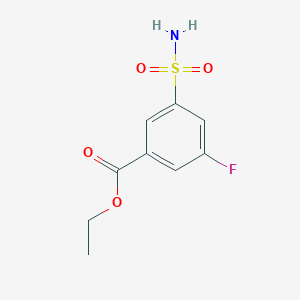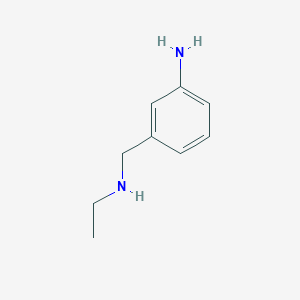![molecular formula C10H20ClNO2 B13515277 Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)
Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride is an organic compound with the molecular formula C10H20ClNO2. It is a derivative of cyclohexylamine and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is typically used as an intermediate in the synthesis of more complex molecules and has garnered interest due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride can be compared with other similar compounds, such as:
- 2-[1-(methylamino)cyclohexyl]acetic acid hydrochloride
- Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction with biological systems. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H20ClNO2 |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
methyl 2-[1-(methylamino)cyclohexyl]acetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-11-10(8-9(12)13-2)6-4-3-5-7-10;/h11H,3-8H2,1-2H3;1H |
Clave InChI |
SCFZOKPVEYNHRE-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CCCCC1)CC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid](/img/structure/B13515219.png)


![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)

![N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)

![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)
